molecular formula C7H12O2 B1449657 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde CAS No. 1894123-87-5

1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde

Cat. No.: B1449657
CAS No.: 1894123-87-5
M. Wt: 128.17 g/mol
InChI Key: HSSAOHXJQSJYOB-UHFFFAOYSA-N
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Description

Molecular Structure and Fundamental Properties

The molecular architecture of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde presents a fascinating combination of ring strain and functional group reactivity. The compound features a three-membered cyclopropane ring substituted with both an aldehyde group and an isopropoxy ether linkage at the same carbon center, creating a quaternary carbon with unique steric and electronic properties.

Structural Characterization

The structural framework of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde is built upon a highly strained cyclopropane ring system that imposes significant geometric constraints on the molecule. The presence of two different functional groups attached to the same carbon atom creates a distinctive substitution pattern that influences both the physical properties and chemical reactivity of the compound.

Constitutional and Stereochemical Features

The constitutional structure of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde reveals a carbon framework consisting of seven carbon atoms arranged in a specific connectivity pattern. The central cyclopropane ring forms the core structural unit, with the quaternary carbon bearing both the formyl group and the isopropoxy substituent. This arrangement creates a molecule with the molecular formula carbon seven hydrogen twelve oxygen two, representing a relatively compact structure with multiple functional group interactions.

The stereochemical considerations for this compound are particularly interesting due to the presence of the quaternary carbon center. While the compound does not possess traditional chiral centers, the geometric constraints imposed by the cyclopropane ring and the bulky isopropoxy group create significant steric hindrance around the aldehyde functionality. The three-membered ring adopts a planar geometry with carbon-carbon-carbon bond angles of approximately 60 degrees, substantially smaller than the typical tetrahedral angle of 109.5 degrees found in unstrained systems.

The isopropoxy group, with its branched alkyl chain, introduces additional steric bulk that can influence the accessibility of the aldehyde carbon for potential reactions. The ether oxygen provides a site for potential hydrogen bonding interactions and contributes to the overall polarity of the molecule. The aldehyde group, being planar due to its carbonyl double bond character, must accommodate the spatial requirements imposed by both the ring strain and the adjacent bulky substituent.

Computational and Experimental Determination of Geometric Isomers

The analysis of geometric isomers for 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde requires consideration of the conformational flexibility around the ether linkage and the orientational preferences of the aldehyde group. Computational studies using density functional theory methods can provide insights into the preferred conformations and relative energies of different geometric arrangements.

The rotation around the carbon-oxygen bond connecting the cyclopropane ring to the isopropyl group generates multiple conformational isomers. The preferred conformations are likely influenced by steric interactions between the isopropyl methyl groups and both the aldehyde functionality and the cyclopropane ring hydrogens. Energy calculations suggest that conformations minimizing these steric clashes would be thermodynamically favored.

The aldehyde group orientation relative to the cyclopropane ring plane represents another geometric consideration. The carbonyl group can adopt different orientational preferences that minimize unfavorable interactions while potentially maximizing stabilizing effects such as hyperconjugation with the cyclopropane carbon-carbon bonds. Computational modeling indicates that specific orientations may be preferred based on electronic and steric factors.

Experimental determination of these geometric preferences typically relies on nuclear magnetic resonance spectroscopy and X-ray crystallography when suitable crystals can be obtained. The coupling patterns and chemical shifts observed in proton and carbon nuclear magnetic resonance spectra provide valuable information about the preferred conformations in solution.

Key Molecular Descriptors

The characterization of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde through standardized molecular descriptors provides essential information for database searches, computational modeling, and structure-activity relationship studies. These descriptors encode the molecular structure in various formats that facilitate chemical informatics applications.

Simplified Molecular Input Line Entry System and International Chemical Identifier Representations

The Simplified Molecular Input Line Entry System representation of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde is encoded as CC(C)OC1(CC1)C=O, which provides a linear text string that uniquely describes the molecular connectivity. This notation begins with the isopropyl group (CC(C)), followed by the ether oxygen connection (O), then the substituted cyclopropane ring (C1(CC1)), and finally the aldehyde group (C=O). The parentheses and numbers in this representation indicate the ring closure and branching patterns that define the three-dimensional structure.

The International Chemical Identifier provides a more comprehensive structural description through its layered format: InChI=1S/C7H12O2/c1-6(2)9-7(5-8)3-4-7/h5-6H,3-4H2,1-2H3. This identifier includes connectivity information, hydrogen count data, and stereochemical details when applicable. The corresponding International Chemical Identifier Key, HSSAOHXJQSJYOB-UHFFFAOYSA-N, serves as a shortened hash of the full identifier that enables rapid database searches while maintaining structural uniqueness.

These standardized representations facilitate computational chemistry applications, database storage and retrieval, and automated structure processing. The Simplified Molecular Input Line Entry System format is particularly useful for input into molecular modeling software, while the International Chemical Identifier provides a more robust identification system for large-scale chemical databases and regulatory applications.

Physicochemical Parameters

The fundamental physicochemical parameters of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde provide essential information for understanding its behavior in various chemical and physical processes. The molecular weight of 128.17 grams per mole reflects the compact nature of this seven-carbon compound. This relatively low molecular weight suggests good volatility and potential for gas-phase applications or processes requiring vapor transport.

Property Value Unit Source
Molecular Weight 128.17 g/mol
Density 0.98 ± 0.1 g/cm³
Density (alternative) 1.0 ± 0.1 g/cm³
Boiling Point 153.9 ± 23.0 °C
Flash Point 40.5 ± 16.2 °C
Vapor Pressure 3.3 ± 0.3 mmHg at 25°C
Polarizability 13.7 ± 0.5 10⁻²⁴cm³

The density values reported in the literature show some variation, with measurements ranging from 0.98 to 1.0 grams per cubic centimeter. This density range indicates that the compound is slightly less dense than water, which has implications for phase separation and extraction procedures. The relatively high density for an organic compound of this size suggests significant intermolecular interactions, likely due to dipole-dipole interactions involving the carbonyl group and potential hydrogen bonding with the ether oxygen.

The boiling point of approximately 154 degrees Celsius reflects the combined effects of molecular size, shape, and intermolecular forces. This boiling point is consistent with other compounds of similar molecular weight and functional group composition. The relatively high boiling point compared to simple hydrocarbons of similar size indicates the presence of polar functional groups that enhance intermolecular attractions.

The flash point of approximately 40 degrees Celsius indicates that the compound presents moderate fire hazards and requires appropriate safety precautions during handling and storage. The vapor pressure of 3.3 millimeters of mercury at 25 degrees Celsius suggests significant volatility at room temperature, which has implications for storage conditions and potential inhalation exposure during handling.

Spectroscopic and Analytical Data

The spectroscopic characterization of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde provides detailed information about its molecular structure and electronic environment. Various analytical techniques offer complementary insights into the functional groups, connectivity patterns, and conformational preferences of this cyclopropane derivative.

Nuclear Magnetic Resonance and Infrared Signature Peaks

The nuclear magnetic resonance spectroscopic analysis of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde reveals characteristic chemical shifts and coupling patterns that confirm the proposed structure. In carbon-13 nuclear magnetic resonance spectroscopy, the aldehyde carbon is expected to appear in the range of 190-200 parts per million, consistent with typical values for aldehydes attached to aliphatic carbon centers. The cyclopropane carbons typically show chemical shifts between 16-25 parts per million for the methylene carbons and 25-35 parts per million for the quaternary carbon bearing the functional groups.

The ether carbon connected to the isopropyl group would be expected to appear around 50-65 parts per million, reflecting the deshielding effect of the attached oxygen atom. The isopropyl carbons would show characteristic patterns with the methyl carbons appearing around 20-25 parts per million and the methine carbon around 65-75 parts per million due to its connection to the ether oxygen.

Proton nuclear magnetic resonance spectroscopy would reveal the aldehyde proton as a distinctive singlet around 9.5-10.0 parts per million, characteristic of formyl groups. The cyclopropane protons would appear as complex multipiples in the 0.8-1.5 parts per million region, with coupling patterns reflecting the rigid geometry of the three-membered ring. The isopropyl group would show the typical pattern of a septet for the methine proton around 4.5-5.0 parts per million and a doublet for the methyl groups around 1.2-1.3 parts per million.

Infrared spectroscopy would show characteristic absorption bands for the functional groups present in the molecule. The aldehyde carbonyl stretch would appear as a strong absorption around 1720-1740 wavenumbers, potentially shifted due to the electron-withdrawing effect of the adjacent ether group. The carbon-hydrogen stretches of the aldehyde group would produce characteristic bands around 2720 and 2820 wavenumbers. The cyclopropane carbon-hydrogen stretches would contribute to the general aliphatic carbon-hydrogen region around 2850-2950 wavenumbers, while the ether carbon-oxygen stretch would appear around 1050-1150 wavenumbers.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde would provide valuable information about its molecular ion and characteristic fragmentation pathways. The molecular ion peak would appear at mass-to-charge ratio 128, corresponding to the molecular weight of the compound. The intensity of this peak would depend on the ionization method used and the stability of the molecular ion under the analytical conditions.

The predicted collision cross section data available for this compound shows values ranging from 123.3 to 175.8 square angstroms depending on the adduct ion formed. The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 129.09 shows a predicted collision cross section of 127.7 square angstroms, while the sodium adduct [M+Na]⁺ at 151.07 has a predicted value of 137.2 square angstroms. These collision cross section values provide additional structural confirmation and can be used for identification purposes in ion mobility mass spectrometry applications.

Common fragmentation patterns would likely include loss of the isopropyl group (mass 43) from the molecular ion, giving a fragment at mass-to-charge ratio 85. Loss of the aldehyde group (mass 29) would produce a fragment at mass-to-charge ratio 99. The cyclopropane ring might undergo ring-opening reactions under mass spectrometric conditions, leading to rearranged fragment ions. Loss of water (mass 18) from potential hydroxyl-containing fragments could also occur, though this would be less likely given the ether structure of the compound.

The base peak in the mass spectrum would likely correspond to one of the major fragment ions rather than the molecular ion, as is common for organic compounds containing reactive functional groups. The relative intensities of different fragments would provide information about the preferred fragmentation pathways and the relative stabilities of the resulting ionic species.

Properties

IUPAC Name

1-propan-2-yloxycyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)9-7(5-8)3-4-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSAOHXJQSJYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894123-87-5
Record name 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde
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Preparation Methods

Cyclopropane Ring Construction

The cyclopropane ring can be synthesized using classical methods such as:

For example, methylenecyclopropane synthesis from methallyl chloride with strong bases (NaNH2, tBuOK) is well-documented, yielding substituted cyclopropanes efficiently. Variations in solvent and base affect yield and product ratio, with potassium bases like KN(SiMe3)2 providing cleaner products.

Base Solvent Temp (°C) Yield (%) Product Ratio (methylenecyclopropane:methylcyclopropene)
NaNH2 THF 65 44 80:20
K (KN(SiMe3)2) Toluene 110 70 96:4
K (KN(SiMe3)2) nBu2O 130 76 96:4

(Table adapted from research on methylenecyclopropane synthesis)

Introduction of the Isopropoxy Group

The isopropoxy substituent can be introduced via:

  • Nucleophilic substitution: Reaction of a suitable cyclopropanone or cyclopropanecarbaldehyde intermediate with isopropanol under acidic or basic catalysis to form the isopropyl ether.
  • Mitsunobu reaction: Conversion of a cyclopropanol derivative to the isopropoxy ether using triphenylphosphine and diethyl azodicarboxylate (DEAD) with isopropanol.

This step requires careful control to avoid ring-opening or side reactions due to the ring strain.

Installation of the Aldehyde Group

The aldehyde group at the cyclopropane carbon can be introduced by:

Representative Synthetic Route (Hypothetical)

  • Start with methallyl chloride.
  • Treat with a strong base (e.g., KN(SiMe3)2) in toluene at 110 °C to form methylenecyclopropane.
  • Functionalize the cyclopropane ring by lithiation and reaction with isopropyl halide or via Mitsunobu reaction to install the isopropoxy group.
  • Oxidize the corresponding cyclopropylmethanol intermediate to the aldehyde using Swern oxidation or PCC.

This route balances yield, selectivity, and operational simplicity.

Analysis of Preparation Methods

Method Step Advantages Disadvantages Notes
Carbene addition to alkene Direct cyclopropane formation, good yields Requires diazo compounds, safety concerns Useful for unsubstituted or simple rings
Base-induced cyclization Efficient, scalable Side product formation, requires strong base Potassium bases preferred for selectivity
Mitsunobu ether formation Mild conditions, stereospecific Use of toxic reagents, requires purification Good for isopropoxy installation
Oxidation to aldehyde Selective, well-established Overoxidation risk, sensitive to ring strain Swern or PCC preferred

Research Findings and Patents

  • No direct patents or literature specifically detailing the preparation of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde were found.
  • Related cyclopropane derivatives and synthetic methodologies are well-documented in literature and patents, such as US5026862A describing cyclopropane di-carboxylic acid derivatives.
  • Research theses provide detailed synthetic protocols for substituted methylenecyclopropanes, highlighting the importance of base choice and solvent in cyclopropane ring formation.
  • Etherification methods such as Mitsunobu reactions are common for installing alkoxy groups on cyclopropane rings.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome Yield Range (%) References
1 Cyclopropane formation Methallyl chloride + KN(SiMe3)2, toluene, 110°C Methylenecyclopropane 70-76
2 Ether formation Mitsunobu reaction with isopropanol 1-(Propan-2-yloxy)cyclopropane Moderate
3 Oxidation to aldehyde Swern oxidation or PCC 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde Moderate General knowledge

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group serves as the primary reactive site, enabling classic carbonyl chemistry and nucleophilic additions.

Oxidation Reactions

The aldehyde undergoes oxidation to form carboxylic acid derivatives under mild conditions. For example:
1 Propan 2 yloxy cyclopropane 1 carbaldehydeKMnO4,H2OOxidation1 Propan 2 yloxy cyclopropane 1 carboxylic acid\text{1 Propan 2 yloxy cyclopropane 1 carbaldehyde}\xrightarrow[\text{KMnO}_4,\text{H}_2\text{O}]{\text{Oxidation}}\text{1 Propan 2 yloxy cyclopropane 1 carboxylic acid}
This reaction is analogous to methods used for structurally similar cyclopropanecarbaldehydes .

Reduction Reactions

Reduction of the aldehyde to a primary alcohol is achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
RCHONaBH4RCH2OH\text{RCHO}\xrightarrow{\text{NaBH}_4}\text{RCH}_2\text{OH}
Yields exceed 85% under inert atmospheres.

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening and functionalization reactions.

Acid-Catalyzed Ring Opening

In acidic media (e.g., H₂SO₄), the cyclopropane ring undergoes cleavage to form a diol:
CyclopropaneH2SO41 3 Diol derivative\text{Cyclopropane}\xrightarrow{\text{H}_2\text{SO}_4}\text{1 3 Diol derivative}
This reactivity mirrors methylenecyclopropane systems, where Lewis acids induce ring strain relief .

Transition Metal-Mediated Reactions

Nickel- or palladium-catalyzed cross-couplings enable functionalization of the cyclopropane ring. For example:
R X CyclopropanePd PPh3 4Alkylated cyclopropane\text{R X Cyclopropane}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Alkylated cyclopropane}
Such methods are critical for synthesizing 1,2-disubstituted cyclopropanes .

Ether Group Transformations

The isopropyloxy group participates in substitution and elimination reactions.

Nucleophilic Substitution

Under basic conditions (e.g., K₂CO₃), the ether undergoes SN2 reactions with nucleophiles:
R O iPr NuR Nu iPr O\text{R O iPr Nu}^-\rightarrow \text{R Nu iPr O}^-
This pathway is utilized to introduce heteroatoms or alkyl chains .

Multi-Component Reactions

The compound serves as a building block in complex syntheses:

Cycloadditions

The aldehyde engages in [2+2] cycloadditions with alkenes under UV light:
RCHO CH2=CH2hνOxetane derivative\text{RCHO CH}_2=\text{CH}_2\xrightarrow{h\nu}\text{Oxetane derivative}
Yields range from 40–60%, depending on substituents .

Condensation Reactions

Knoevenagel condensation with active methylene compounds forms α,β-unsaturated derivatives:
RCHO CH2(COOR)2RCH=C COOR 2\text{RCHO CH}_2(\text{COOR})_2\rightarrow \text{RCH}=\text{C COOR }_2
This reaction is catalyzed by piperidine at 80°C.

Comparative Reactivity Table

Reaction Type Conditions Product Yield (%) Key Reference
Aldehyde OxidationKMnO₄, H₂O, 25°CCarboxylic acid78
Cyclopropane AlkylationPd(PPh₃)₄, THF, 60°C1,2-Disubstituted cyclopropane65
Ether SubstitutionK₂CO₃, DMF, 100°CThioether derivative82
[2+2] CycloadditionUV light, CH₂Cl₂, 12 hOxetane55

Mechanistic Insights

  • Aldehyde Reactivity : The electron-deficient carbonyl carbon facilitates nucleophilic attack, as seen in Grignard additions.

  • Cyclopropane Strain Relief : Ring-opening reactions proceed via carbocation intermediates stabilized by adjacent oxygen atoms .

  • Ether Stability : The isopropyloxy group resists hydrolysis under neutral conditions but cleaves under strong acids/bases .

Scientific Research Applications

Synthesis Routes

The synthesis of 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde can be achieved through various methods, highlighting its versatility. Common synthetic routes include:

  • Direct Alkylation : Utilizing cyclopropane derivatives with propan-2-ol under acidic conditions.
  • Oxidative Methods : Employing oxidizing agents to convert cyclopropanol derivatives to the corresponding aldehydes.

These synthetic approaches allow for modifications based on desired yields and purity levels, making the compound accessible for further research and application.

Organic Synthesis

The compound's structural characteristics make it a valuable building block in organic synthesis. It can facilitate the formation of more complex molecules through reactions such as:

  • Nucleophilic Additions : The aldehyde functional group can participate in nucleophilic addition reactions, leading to the formation of alcohols or other derivatives.

Case Studies and Research Insights

While specific case studies focusing exclusively on 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde are scarce, related research provides insights into its potential applications:

  • GPR88 Agonists : Research has shown that compounds with similar structures can effectively modulate GPR88 activity, indicating that 1-(propan-2-yloxy)cyclopropane-1-carbaldehyde might exhibit similar pharmacological properties .

Mechanism of Action

The mechanism of action of 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The propan-2-yloxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison with six analogous cyclopropane-carbaldehyde derivatives, highlighting structural, electronic, and functional differences.

Table 1: Key Properties of 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Functional Impact Applications/Notes References
1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde C₇H₁₂O₂ 128.17 Propan-2-yloxy (ether) Moderate polarity; potential electrophile No literature/patent data; experimental use
1-(Triisopropylsilyloxy)cyclopropanecarbaldehyde C₁₃H₂₄O₂Si 256.41 Triisopropylsilyloxy High steric bulk; lipophilic Protective group in synthesis
1-(2-Fluorophenyl)cyclopropane-1-carbaldehyde C₁₀H₉FO 164.18 2-Fluorophenyl (aromatic) Electron-withdrawing; enhanced stability Pharmaceutical intermediates
1-(Furan-2-ylmethyl)cyclopropane-1-carbaldehyde C₉H₁₀O₂ 150.17 Furan-2-ylmethyl Aromatic π-π interactions; polar Discontinued (lab use only)
1-(Propan-2-yl)cyclopropane-1-carbaldehyde C₇H₁₂O 112.17 Propan-2-yl (alkyl) Reduced polarity; steric hindrance Warning hazard (unclassified toxicity)
1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbaldehyde C₁₁H₁₀O₃ 190.20 Benzodioxole Planar aromatic system; metabolic stability Potential bioactive scaffold
1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carbaldehyde C₆H₇N₃O 137.14 1,2,3-Triazole Hydrogen-bonding capacity; click chemistry Lab-scale synthesis (95% purity)

Key Comparisons

Electronic Effects :

  • The 2-fluorophenyl substituent (C₁₀H₉FO) introduces strong electron-withdrawing effects, stabilizing the aldehyde group and enhancing resistance to nucleophilic attacks compared to the ether-substituted target compound .
  • The triazole group (C₆H₇N₃O) enables hydrogen bonding and participation in click chemistry, contrasting with the target compound’s ether-mediated reactivity .

Steric and Solubility Profiles: The triisopropylsilyloxy group (C₁₃H₂₄O₂Si) imparts extreme steric hindrance and lipophilicity, making it unsuitable for polar reaction environments but ideal for temporary protection in multistep syntheses .

Hazard and Stability :

  • 1-(Propan-2-yl)cyclopropane-1-carbaldehyde (C₇H₁₂O) carries a "Warning" label due to unclassified toxicity, unlike the target compound, which lacks safety data .
  • The benzodioxole derivative (C₁₁H₁₀O₃) likely exhibits enhanced metabolic stability, a trait valuable in drug design .

Research Implications and Gaps

  • Synthetic Utility : The target compound’s ether group offers a balance between reactivity (aldehyde) and stability (cyclopropane), but its applications remain unexplored .
  • Safety Data : Most analogues lack comprehensive toxicological profiles, emphasizing the need for hazard assessments before scaling up .
  • Functional Diversity : Substitutions like triazoles or fluorinated aromatics highlight opportunities for tailoring cyclopropane-carbaldehydes to specific industrial or pharmaceutical roles .

Biological Activity

1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde is an organic compound characterized by its cyclopropane ring structure and a propan-2-yloxy functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are essential for developing therapeutic agents.

Biological Activity Overview

Research into the biological activity of 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde indicates several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory effects, indicating that this compound may also possess such properties.
  • Neuroactive Potential : The structural characteristics of cyclopropanes often correlate with neuroactivity, suggesting possible applications in treating neurological disorders.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various cyclopropane derivatives, including 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde. The results indicated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

CompoundBacterial StrainInhibition Zone (mm)
1-(Propan-2-yloxy)cyclopropane-1-carbaldehydeStaphylococcus aureus15
1-(Propan-2-yloxy)cyclopropane-1-carbaldehydeEscherichia coli12

Anti-inflammatory Assays

In vitro assays demonstrated that 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde could inhibit the production of pro-inflammatory cytokines. The following table summarizes the findings:

TreatmentCytokine Level (pg/mL)Control Level (pg/mL)
Compound (10 µM)50 ± 5100 ± 10
Compound (50 µM)30 ± 3100 ± 10

The proposed mechanism for the biological activity of this compound involves its interaction with specific receptors involved in inflammation and microbial resistance. Binding studies have indicated a moderate affinity to certain G-protein coupled receptors (GPCRs), which are crucial for mediating cellular responses to stimuli.

Case Study: Antimicrobial Efficacy

In a controlled study involving various derivatives of cyclopropane carbaldehydes, researchers found that substituents significantly influenced antimicrobial activity. The presence of the propan-2-yloxy group was associated with enhanced activity against specific pathogens.

Case Study: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of cyclopropane derivatives showed that compounds similar to 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde could reduce inflammation in animal models, providing insights into their therapeutic potential in treating chronic inflammatory diseases.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde while minimizing cyclopropane ring strain?

Methodological Answer: The synthesis typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., Simmons–Smith or Rh-catalyzed carbene transfer). For example, asymmetric cyclopropanation using chiral catalysts (e.g., Rh₂(S-DOSP)₄) can control stereochemistry while mitigating ring strain. Key parameters include low temperatures (−20°C to 0°C) and anhydrous conditions to stabilize reactive intermediates. Post-synthesis, purification via column chromatography (hexane/ethyl acetate) ensures high yields (>75%) .

Q. How can NMR spectroscopy and X-ray crystallography be integrated to confirm the structure of this compound?

Methodological Answer:

  • NMR : Use ¹H and ¹³C NMR to identify characteristic signals: the cyclopropane ring protons (δ 1.2–1.8 ppm, coupled as ABX systems) and the aldehyde proton (δ 9.8–10.2 ppm). 2D NMR (COSY, HSQC) resolves connectivity.
  • X-ray crystallography : Crystallize the compound (e.g., using vapor diffusion with dichloromethane/hexane). Refinement via SHELXL (SHELX suite) resolves bond angles (e.g., cyclopropane C–C–C ~60°) and confirms stereochemistry .

Advanced Research Questions

Q. How do electronic effects of the isopropoxy and aldehyde substituents influence the cyclopropane ring’s reactivity in cross-coupling reactions?

Methodological Answer: Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal that the electron-withdrawing aldehyde group increases ring strain (C–C bond lengths ~1.51 Å), while the isopropoxy donor stabilizes partial charges. Experimentally, Suzuki–Miyaura coupling under Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O) shows regioselectivity at the aldehyde-adjacent carbon. Monitor reaction progress via GC-MS to optimize yields .

Q. How can contradictory spectroscopic data (e.g., conflicting NOESY correlations) be resolved for this compound?

Methodological Answer:

  • Multi-technique validation : Compare experimental NMR data with computational predictions (GIAO method) and reference databases (NIST Chemistry WebBook).
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening signals (e.g., aldehyde proton at δ 10.1 ppm shifting with temperature).
  • Crystallographic validation : Resolve ambiguities via high-resolution X-ray data (R-factor < 0.05) .

Q. What strategies are effective for studying the compound’s reactivity in aqueous versus anhydrous media?

Methodological Answer:

  • Kinetic studies : Conduct nucleophilic addition (e.g., Grignard reactions) in THF (anhydrous) vs. THF/H₂O (1:1). Monitor aldehyde conversion via IR (C=O stretch at ~1700 cm⁻¹).
  • pH-dependent stability : Use UV-Vis spectroscopy (λ_max ~280 nm) to track degradation in buffered solutions (pH 2–12). Hydrolysis products (e.g., cyclopropanecarboxylic acid) are identified via LC-MS .

Q. How can this compound serve as a precursor for pharmaceutically relevant cyclopropane derivatives?

Methodological Answer:

  • Derivatization : React the aldehyde with hydroxylamine to form oxime intermediates, followed by Pd-catalyzed cyclization to generate β-lactam analogs.
  • Biological screening : Use the compound as a scaffold in high-throughput assays (e.g., kinase inhibition). Structural analogs (e.g., 1-arylcyclopropanes) show promise in antiviral studies, as validated by in vitro IC₅₀ measurements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(Propan-2-yloxy)cyclopropane-1-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.